
Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate is a chemical compound with the molecular formula C22H22O10 and a molecular weight of 446.404 g/mol . It is known for its unique structure, which includes two hydroxy and methoxycarbonyl groups attached to a butanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate typically involves the esterification of butanedioic acid with 2-hydroxy-5-methoxycarbonylphenylmethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis((2-hydroxy-4-methoxycarbonylphenyl)methyl) butanedioate
- Bis((2-hydroxy-3-methoxycarbonylphenyl)methyl) butanedioate
- Bis((2-hydroxy-6-methoxycarbonylphenyl)methyl) butanedioate
Uniqueness
Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate is unique due to the specific positioning of the hydroxy and methoxycarbonyl groups on the phenyl rings. This positioning influences its reactivity and interactions with other molecules, making it distinct from similar compounds .
Eigenschaften
CAS-Nummer |
103456-50-4 |
|---|---|
Molekularformel |
C22H22O10 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] butanedioate |
InChI |
InChI=1S/C22H22O10/c1-29-21(27)13-3-5-17(23)15(9-13)11-31-19(25)7-8-20(26)32-12-16-10-14(22(28)30-2)4-6-18(16)24/h3-6,9-10,23-24H,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
UJFQRQNOEVIQGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)O)COC(=O)CCC(=O)OCC2=C(C=CC(=C2)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
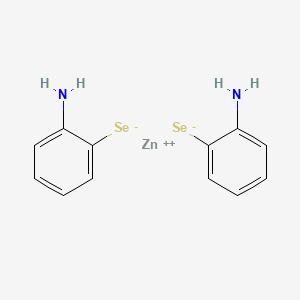

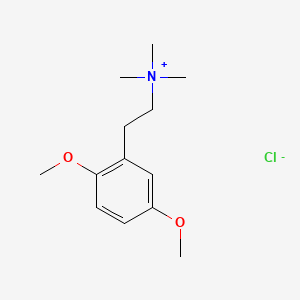

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
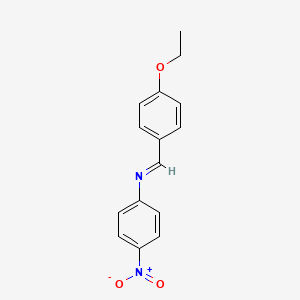
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
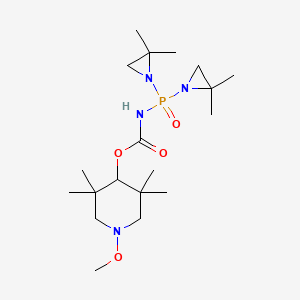
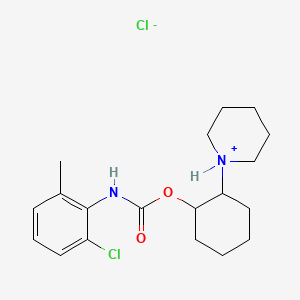
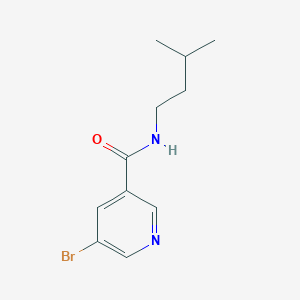
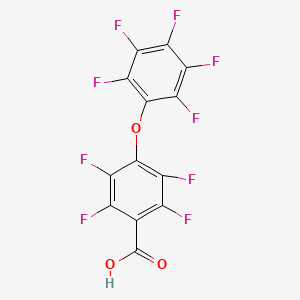
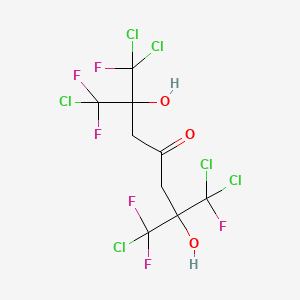
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)
